molecular formula C18H16N2O2 B2564423 3-(1,3-benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole CAS No. 955976-56-4

3-(1,3-benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole

Cat. No.: B2564423
CAS No.: 955976-56-4
M. Wt: 292.338
InChI Key: UUVULZXBTFNMMT-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole is a complex organic compound characterized by the presence of a benzodioxole ring, a methylbenzyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the benzodioxole and methylbenzyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors like cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed depend on the specific reaction and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. For instance, it may inhibit certain enzymes or receptors, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzodioxol-5-yl)-1H-pyrazole: Lacks the methylbenzyl group, which may alter its chemical and biological properties.

    1-(2-Methylbenzyl)-1H-pyrazole:

Uniqueness

The presence of both the benzodioxole and methylbenzyl groups in 3-(1,3-benzodioxol-5-yl)-1-(2-methylbenzyl)-1H-pyrazole makes it unique, providing a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-[(2-methylphenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-4-2-3-5-15(13)11-20-9-8-16(19-20)14-6-7-17-18(10-14)22-12-21-17/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVULZXBTFNMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC(=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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